molecular formula C12H16N2 B11906472 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine CAS No. 59056-57-4

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine

Cat. No.: B11906472
CAS No.: 59056-57-4
M. Wt: 188.27 g/mol
InChI Key: GHXNRGSLMFQEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound with a unique structure that combines elements of pyridine and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane, followed by cyclization and amination . The reaction is carried out at elevated temperatures (150-160°C) in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: A closely related compound with similar structural features.

    9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: A brominated derivative with distinct reactivity.

    1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: A methylated derivative with unique properties

Uniqueness

1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine stands out due to its specific amine functional group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

59056-57-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine

InChI

InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2

InChI Key

GHXNRGSLMFQEEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.